
Azamerone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azamerone is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis : Azamerone was isolated from a marine-derived bacterium related to the genus Streptomyces. Its unique structure, comprising a chloropyranophthalazinone core and a 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl side chain, was determined using NMR spectroscopy and X-ray crystallography. This discovery adds to the understanding of natural product chemistry, especially in marine organisms (Cho et al., 2006).
Synthetic Approaches : The synthesis of Azamerone has been explored due to its complex structure. A study described a concise and selective synthesis of the dichlorinated meroterpenoid Azamerone. The synthesis process included novel strategies for accessing chiral organochlorides and featured a novel enantioselective chloroetherification reaction (Landry et al., 2018). Another study reported the synthesis of key fragments of Azamerone, providing insights into the chemistry of phthalazinediols and facilitating approaches toward this class of natural products (Schnell et al., 2019).
Biochemical Mechanisms and Biosynthesis : A study focused on the diazo-Hooker reaction, inspired by the biosynthesis of Azamerone. This reaction involves the formation of a phthalazine ring system and provided insights into the chemical mimicry of the biosynthetic origin of Azamerone (Yahiaoui et al., 2022).
Propiedades
Nombre del producto |
Azamerone |
|---|---|
Fórmula molecular |
C25H32Cl2N2O5 |
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
(3R,10S)-6-acetyl-3-chloro-10-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-10-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]phthalazin-5-one |
InChI |
InChI=1S/C25H32Cl2N2O5/c1-12(30)19-18-14(11-28-29-19)25(33,10-15-22(2,3)16(26)7-8-24(15,6)32)21-13(20(18)31)9-17(27)23(4,5)34-21/h11,15-17,32-33H,7-10H2,1-6H3/t15-,16-,17+,24-,25-/m0/s1 |
Clave InChI |
FKSQFICQDFLQEW-SASIKFOMSA-N |
SMILES isomérico |
CC(=O)C1=C2C(=CN=N1)[C@](C3=C(C2=O)C[C@H](C(O3)(C)C)Cl)(C[C@@H]4[C@@](CC[C@@H](C4(C)C)Cl)(C)O)O |
SMILES canónico |
CC(=O)C1=C2C(=CN=N1)C(C3=C(C2=O)CC(C(O3)(C)C)Cl)(CC4C(C(CCC4(C)O)Cl)(C)C)O |
Sinónimos |
azamerone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



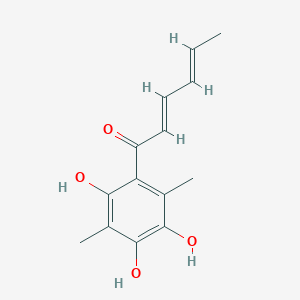

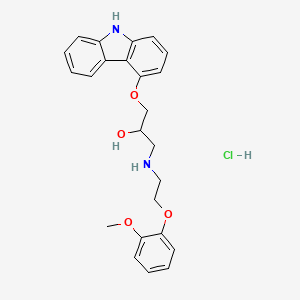
![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)

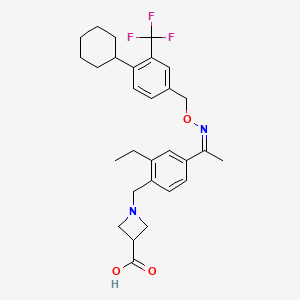


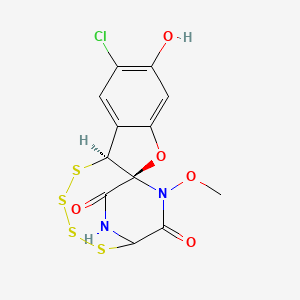

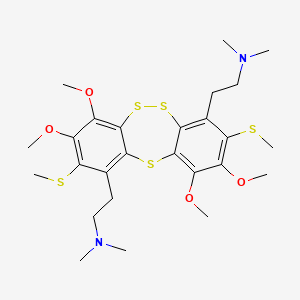
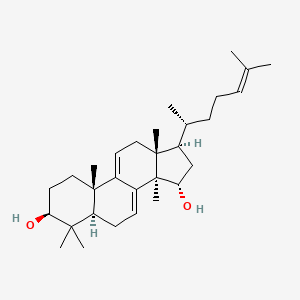
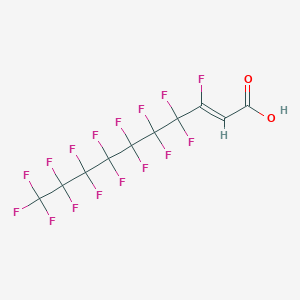
![1H-Pyrrolizin-1-one, 2,3-dihydro-2-[[(4-methylphenyl)amino]methyl]-](/img/structure/B1250511.png)